![molecular formula C₃₄H₂₈O₉ B1140261 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose CAS No. 140223-15-0](/img/structure/B1140261.png)
1,2,3,4-Tetra-O-benzoyl-L-fucopyranose
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Overview
Description
1,2,3,4-Tetra-O-benzoyl-L-fucopyranose (TOBF) is a synthetic analog of the naturally occurring carbohydrate L-fucose. It is a monosaccharide with a molecular formula of C14H14O7 and a molecular weight of 302.26 g/mol. TOBF is a versatile molecule that has many potential applications in research and development. It has been studied extensively, and its synthesis and mechanism of action have been well-documented.
Scientific Research Applications
1. Preparation of L-Iduronic Acid and α-L-Iduronidation Methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate, which can be prepared from 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose, is a good glycosyl donor for the L-iduronidation when bis(trifluoromethanesulfonic)imide is employed as the activator . The reaction afforded the α-isomer as the major product, the configuration of which is the same as that of the L-iduronic acid unit in heparin and heparan sulfate .
Synthesis of Mannuronic Acid
1,2,3,4-Tetra-O-acetyl-β-d-mannuronic acid can be synthesized in three steps from commercial d-mannose . This compound is a key intermediate in the synthesis of sugar nucleotide mimetics, which are used to investigate the biosynthetic mechanisms underpinning alginate biosynthesis in mucoid P. aeruginosa .
Intermediate in Voglibose/Dapagliflozin Synthesis
1,2,3,4-Tetra-O-benzoyl-L-fucopyranose can be used as an intermediate in the synthesis of Voglibose and Dapagliflozin . These are important drugs used in the treatment of diabetes.
Glycosyl Donor in Carbohydrate Chemistry
Protected carbohydrate hemiacetals, which can be derived from 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose, may be converted into glycosyl donors or used as donors directly . They may also be used as substrates for nucleophilic addition reactions .
Preparation of Benzyl-d-mannose
1,2,3,4-Tetra-O-benzoyl-L-fucopyranose can be used in the preparation of 2,3,4,6-tetra-O-benzyl-α-d-glucopyranose . This compound is a key intermediate in the synthesis of various complex carbohydrates.
Mechanism of Action
Target of Action
1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is a specialty product used in proteomics research It is known to play a pivotal role in the synthesis of various medicinal agents and compounds with precise disease targets .
Pharmacokinetics
It is known that the compound is solid in its physical state and soluble in chloroform, dichloromethane, and ethyl acetate . This suggests that it may have good bioavailability.
Action Environment
It is recommended to store the compound at -20° c to maintain its stability .
properties
IUPAC Name |
[(2S,3R,4R,5S)-4,5,6-tribenzoyloxy-2-methyloxan-3-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O9/c1-22-27(40-30(35)23-14-6-2-7-15-23)28(41-31(36)24-16-8-3-9-17-24)29(42-32(37)25-18-10-4-11-19-25)34(39-22)43-33(38)26-20-12-5-13-21-26/h2-22,27-29,34H,1H3/t22-,27+,28+,29-,34?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJCRSFLYYQNAK-IMLHYIKCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetra-O-benzoyl-L-fucopyranose |
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